molecular formula C11H8N2O3 B7891077 6-Methoxy-1H-isoxazolo[4,3-c]quinolin-3-one

6-Methoxy-1H-isoxazolo[4,3-c]quinolin-3-one

Cat. No.: B7891077
M. Wt: 216.19 g/mol
InChI Key: SPIRNBZIAXXLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1H-isoxazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both isoxazole and quinoline moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-isoxazolo[4,3-c]quinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxyquinoline-3-carbaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-isoxazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methoxy-1H-isoxazolo[4,3-c]quinolin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-isoxazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-1H-isoxazolo[4,3-c]quinolin-3-one is unique due to the presence of both the methoxy group and the isoxazole ring, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-methoxy-1H-[1,2]oxazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c1-15-8-4-2-3-6-9-7(5-12-10(6)8)11(14)16-13-9/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIRNBZIAXXLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=O)ON3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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